![molecular formula C23H17NO6 B2860713 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 714931-25-6](/img/no-structure.png)
3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a chemical compound that belongs to the family of flavones. It is also known as 4'-Nitro-3',4-dimethoxyflavone or ND3. This compound has attracted the attention of researchers due to its potential therapeutic properties, especially in the treatment of cancer.
科学的研究の応用
Synthesis and Characterization
3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one and its analogues have been the subject of various synthesis and characterization studies due to their potential applications in medicinal chemistry and material science. One study detailed the synthesis and characterization of novel polystyrene-supported TBD catalysts used in the Michael addition for synthesizing Warfarin and its analogues, showcasing the utility of such compounds in creating pharmacologically significant molecules (Alonzi et al., 2014).
Antibacterial Activities
Research into the antibacterial effects of synthesized derivatives of 4-hydroxy-chromen-2-one, which shares a structural similarity with the compound , highlighted their potent bacteriostatic and bactericidal activities. These studies provide insights into the antimicrobial potential of chromen-4-one derivatives, suggesting their applicability in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Crystal Structure Analysis
The crystal structure analysis of closely related compounds, such as 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, provides valuable information on the molecular geometry, intermolecular interactions, and potential functional applications of these molecules in various fields, including material sciences and drug design (Inglebert et al., 2014).
Anticancer Research
Studies on ruthenium flavanol complexes, incorporating similar chromen-4-one structures, have demonstrated significant cytotoxic potential against breast cancer cell lines. These findings indicate the promise of chromen-4-one derivatives in the development of new anticancer agents (Singh et al., 2017).
Phototransformation Studies
Phototransformation of 3-alkoxychromenones has been explored, with research showing regioselective photocyclisation and dealkoxylation. This study highlights the photochemical properties of chromen-4-one derivatives, suggesting their potential applications in photodynamic therapy and as photoresponsive materials (Khanna et al., 2015).
Colorimetric Recognition
Chromen-4-one derivatives have been utilized in the development of new chemo-sensors for the colorimetric recognition of ions in aqueous solutions, demonstrating their utility in environmental monitoring and analytical chemistry (Jo et al., 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves the condensation of 4-methoxybenzaldehyde with 4-nitrophenylacetonitrile to form 3-(4-methoxyphenyl)-7-nitro-4-phenylchromen-4-one, which is then reduced to 3-(4-methoxyphenyl)-7-amino-4-phenylchromen-4-one. The amino group is then protected with a methoxy group, followed by the reaction with formaldehyde to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "4-nitrophenylacetonitrile", "sodium borohydride", "acetic acid", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 4-nitrophenylacetonitrile in the presence of sodium hydroxide and methanol to form 3-(4-methoxyphenyl)-7-nitro-4-phenylchromen-4-one.", "Step 2: Reduction of 3-(4-methoxyphenyl)-7-nitro-4-phenylchromen-4-one with sodium borohydride in acetic acid to form 3-(4-methoxyphenyl)-7-amino-4-phenylchromen-4-one.", "Step 3: Protection of the amino group with methoxy group in the presence of hydrochloric acid and methanol to form 3-(4-methoxyphenyl)-7-(methoxyamino)-4-phenylchromen-4-one.", "Step 4: Reaction of 3-(4-methoxyphenyl)-7-(methoxyamino)-4-phenylchromen-4-one with formaldehyde in the presence of sodium hydroxide to form the final product, 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one." ] } | |
CAS番号 |
714931-25-6 |
製品名 |
3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
分子式 |
C23H17NO6 |
分子量 |
403.39 |
IUPAC名 |
3-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C23H17NO6/c1-28-18-8-4-16(5-9-18)21-14-30-22-12-19(10-11-20(22)23(21)25)29-13-15-2-6-17(7-3-15)24(26)27/h2-12,14H,13H2,1H3 |
InChIキー |
RMVVNDSCURLJKC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



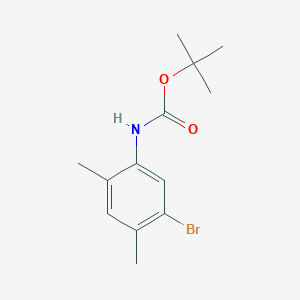
![N-[(4-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2860631.png)
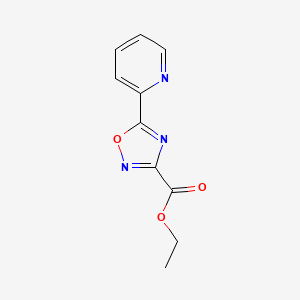


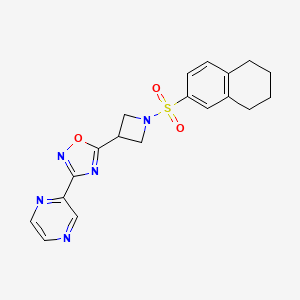
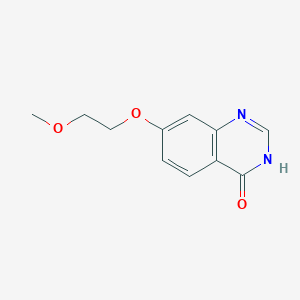
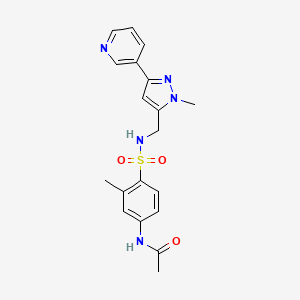
![Methyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2860639.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2860642.png)
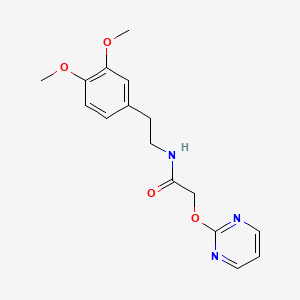
![6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2860649.png)
![3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2860651.png)
![t-Butyl (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate](/img/structure/B2860653.png)